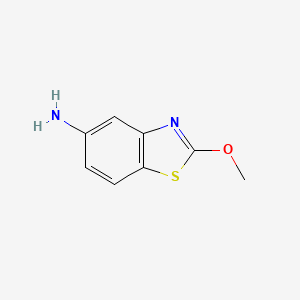

2-Methoxy-1,3-benzothiazol-5-amine

Description

Properties

IUPAC Name |

2-methoxy-1,3-benzothiazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c1-11-8-10-6-4-5(9)2-3-7(6)12-8/h2-4H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVNKBYETPITRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(S1)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Chemical Reactivity of 2 Methoxy 1,3 Benzothiazol 5 Amine and Its Derivatives

Reactivity of the Amino Group at Position 5

The primary amino group at the C-5 position of the benzothiazole (B30560) ring is a key site for chemical modification. Its nucleophilic nature allows it to participate in a wide array of reactions, leading to the formation of new carbon-nitrogen and nitrogen-heteroatom bonds.

Amidation and Acylation Reactions

The amino group of 2-Methoxy-1,3-benzothiazol-5-amine readily undergoes amidation and acylation reactions with various acylating agents. For instance, reaction with furan-2-carbonyl chloride results in the formation of N-(6-methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide. Similarly, acylation with chloroacetyl chloride produces 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide. rsc.org These reactions are typically carried out under standard amide coupling conditions, often utilizing a base to neutralize the acid byproduct. rsc.org

A general scheme for the acylation of 2-Methoxy-1,3-benzothiazol-5-amine is as follows:

Reactants: 2-Methoxy-1,3-benzothiazol-5-amine and an acyl chloride (R-COCl) or carboxylic acid anhydride (B1165640) ((RCO)₂O).

Conditions: Often in the presence of a base like pyridine (B92270) or triethylamine (B128534) in an inert solvent.

Product: N-(2-methoxy-1,3-benzothiazol-5-yl)amide.

These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Formation of Imines and Schiff Bases

The primary amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. impactjournals.us This reaction is typically catalyzed by an acid or can be carried out under microwave irradiation. The stability of the resulting imine is often enhanced by the presence of an aryl group on the carbonyl compound. impactjournals.us For example, the reaction of 6-methoxy-1,3-benzothiazol-2-amine with substituted aldehydes under microwave irradiation yields the corresponding imines.

The general reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product (Imine/Schiff Base) |

| 2-Methoxy-1,3-benzothiazol-5-amine | Substituted Benzaldehydes | N-(substituted benzylidene)-2-methoxy-1,3-benzothiazol-5-amine |

| 2-Methoxy-1,3-benzothiazol-5-amine | Aromatic Ketones | N-(1-arylethylidene)-2-methoxy-1,3-benzothiazol-5-amine |

These imine derivatives are valuable intermediates for the synthesis of other heterocyclic compounds.

Diazotization and Subsequent Transformations

The amino group at position 5 can be converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid at low temperatures (0-5 °C). masterorganicchemistry.comrsc.org This process is known as diazotization.

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, including:

Sandmeyer Reactions: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts. masterorganicchemistry.com

Schiemann Reaction: Replacement with fluorine by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt. masterorganicchemistry.com

Hydrolysis: Replacement with a hydroxyl group upon warming the aqueous solution of the diazonium salt. libretexts.org

Azo Coupling: Reaction with activated aromatic compounds, such as phenols and anilines, to form azo dyes. libretexts.orgscispace.com For example, diazotized 2-amino-6-methoxybenzothiazole (B104352) can be coupled with substituted N-β-acetoxyethyl anilines to produce dyes. scispace.com

The general diazotization and subsequent azo coupling reaction can be summarized as:

| Starting Material | Reagents | Intermediate | Coupling Partner | Final Product |

| 2-Methoxy-1,3-benzothiazol-5-amine | NaNO₂, HCl (aq), 0-5°C | 2-Methoxy-1,3-benzothiazol-5-diazonium chloride | Phenol (B47542) | 2-Methoxy-5-(2-hydroxyphenylazo)-1,3-benzothiazole |

| 2-Methoxy-1,3-benzothiazol-5-amine | NaNO₂, H₂SO₄, 0-5°C | 2-Methoxy-1,3-benzothiazol-5-diazonium sulfate (B86663) | N,N-dimethylaniline | 4-((2-Methoxy-1,3-benzothiazol-5-yl)diazenyl)-N,N-dimethylaniline |

Condensation Reactions with Carbonyl Compounds

Beyond simple imine formation, the amino group can participate in more complex condensation reactions with various carbonyl compounds to construct new heterocyclic rings. The condensation of 2-aminobenzothiazoles with carbonyl-containing compounds is a widely used method for synthesizing diverse benzothiazole derivatives. mdpi.comnih.govmdpi.com For instance, the condensation of 2-aminobenzenethiol with aldehydes is a common route to 2-substituted benzothiazoles. mdpi.comnih.gov While the specific substrate is 2-Methoxy-1,3-benzothiazol-5-amine, the principle of condensation with dicarbonyl compounds or their equivalents can be applied to build upon the existing benzothiazole scaffold.

Urea (B33335) and Thiourea (B124793) Analogue Formation

The nucleophilic amino group of 2-Methoxy-1,3-benzothiazol-5-amine can react with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. nih.govacs.orgnih.gov These reactions are significant in drug discovery, as urea and thiourea moieties can act as hydrogen bond donors and acceptors, influencing the biological activity of the molecule. nih.gov

For example, the reaction of 2-aryl-benzothiazol-5-amines with isocyanates or isothiocyanates yields the corresponding urea or thiourea derivatives. nih.govacs.org The synthesis often involves reacting the amine with an appropriate isocyanate or by using reagents like 1,1'-carbonyldiimidazole (B1668759) or 1,1'-thiocarbonyldiimidazole (B131065) to form an intermediate that then reacts with another amine. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| 2-Methoxy-1,3-benzothiazol-5-amine | Phenyl isocyanate | 1-(2-Methoxy-1,3-benzothiazol-5-yl)-3-phenylurea |

| 2-Methoxy-1,3-benzothiazol-5-amine | Phenyl isothiocyanate | 1-(2-Methoxy-1,3-benzothiazol-5-yl)-3-phenylthiourea |

These derivatives have been explored for various biological activities. nih.govnih.gov

Reactivity of the Methoxy (B1213986) Group at Position 2

The methoxy group at the C-2 position of the benzothiazole ring is generally less reactive than the amino group at C-5. However, it can undergo certain transformations, primarily nucleophilic substitution reactions. The electron-withdrawing nature of the benzothiazole ring system can activate the C-2 position towards nucleophilic attack, leading to the displacement of the methoxy group.

The bromine atom at position 2 in benzothiazoles is known to be susceptible to nucleophilic substitution. While the methoxy group is a poorer leaving group than bromide, under forcing conditions or with strong nucleophiles, it can be displaced. For example, treatment with strong acids like boron tribromide can lead to cleavage of the methyl-oxygen bond, resulting in the corresponding 2-hydroxybenzothiazole (B105590) derivative. nih.gov

Ether Cleavage and Hydroxylation Reactions

The methoxy group on the benzothiazole ring, particularly at the 6-position (corresponding to the 5-position in the titled amine), is a key site for synthetic modification, primarily through its cleavage to a hydroxyl group. This transformation is synthetically relevant as the resulting hydroxyl functional group serves as a handle for further derivatization, such as in the preparation of imaging agents or biologically active molecules. ucl.ac.uk

Common methods for this demethylation require potent reagents or harsh conditions.

Boron Tribromide (BBr₃): This Lewis acid is highly effective for the cleavage of aryl methyl ethers. The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂) at reduced temperatures, followed by quenching with water or methanol. mdpi.comsci-hub.sesci-hub.se For instance, a 6-methoxy-2-arylbenzothiazole derivative was successfully demethylated using BBr₃ in dichloromethane over 12 hours to yield the corresponding 6-hydroxy product in high yield (96%). patsnap.com Similarly, this method was employed to prepare hydroxylated precursors for more complex structures. mdpi.comsci-hub.se

Alkaline Fusion/Hydrolysis: High temperatures and strong alkaline conditions can also effect ether cleavage. One patented process describes heating 2-amino-6-methoxybenzothiazole in a melt of potassium hydroxide (B78521) and sodium hydroxide at temperatures ranging from 250°C to 260°C to produce 2-amino-5-hydroxythiophenol, a product resulting from both ether cleavage and ring opening. google.com Another approach involves refluxing 2-amino-6-methoxybenzothiazole with a 50% aqueous solution of potassium hydroxide for 24 hours, which also leads to ring-opening to generate 2-amino-5-methoxythiophenol. patsnap.com

Acid Hydrolysis: Prolonged hydrolysis with strong acids like hydrobromic acid has also been noted as a conventional method for breaking the ether linkage in such compounds. google.comgoogleapis.com

| Substrate | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 6-methoxy-m-methoxyTBTs | BBr₃, CH₂Cl₂, -78°C to room temp. | Hydrolyzed TBTs | Not specified | mdpi.com |

| 6-methoxy-2-(4-(1,2,2-triphenylethylene)phenyl)benzothiazole | BBr₃, CH₂Cl₂, 0°C, 12h | 6-hydroxy-2-(4-(1,2,2-triphenylethylene)phenyl)benzothiazole | 96% | patsnap.com |

| 2-Amino-6-methoxybenzothiazole | KOH/NaOH melt, 250-260°C, 5-7 min | 2-Amino-5-hydroxythiophenol | Not specified | google.com |

Modification or Removal of the Methoxy Moiety

The principal modification of the methoxy moiety reported in the literature is its complete removal via the ether cleavage reactions described above (Section 3.2.1). This demethylation to the corresponding phenol is a critical step in the synthesis of many derivatives, as the hydroxyl group is more versatile for subsequent functionalization, such as acylation or use in coupling reactions. ucl.ac.uksci-hub.se For example, the synthesis of the key intermediate 2-cyano-6-hydroxybenzothiazole, a precursor to luciferin (B1168401) analogues, relies on the efficient demethylation of the 2-cyano-6-methoxy derivative, often through fusion with pyridinium (B92312) hydrochloride to preserve the labile nitrile group. ucl.ac.uk

Reactions Involving the Benzothiazole Heterocycle

The benzothiazole ring system itself is a site of significant reactivity, involving the ring nitrogen and the fused aromatic system.

N-Alkylation and Quaternization of the Ring Nitrogen

The alkylation of 2-aminobenzothiazoles presents a regioselectivity challenge due to the presence of two nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic amino group. The reaction outcome is highly dependent on the nature of the alkylating agent and the reaction conditions.

Endocyclic Alkylation (Quaternization): When using traditional alkylating agents like alkyl halides, the reaction typically occurs at the more basic endocyclic nitrogen atom. rsc.org This leads to the formation of 3-alkyl-2-iminobenzothiazoline salts, which are quaternary ammonium (B1175870) compounds. rsc.org

Exocyclic Alkylation: Achieving selective alkylation on the external amino group is more challenging but can be accomplished using specific methodologies. A notable method involves using alcohols as the alkylating agents in the presence of a copper catalyst. rsc.orgrsc.org This approach provides a regioselective route to N-exosubstituted 2-(N-alkylamino)benzothiazoles, avoiding the formation of the endocyclic alkylated isomer. rsc.org For example, the reaction of 2-aminobenzothiazole (B30445) with various benzylic alcohols in the presence of a copper(I) source and a base affords the desired 2-(N-alkylamino)benzothiazoles in excellent yields (up to 97%). rsc.org Another method describes the liquid-phase N-alkylation of substituted 2-aminobenzothiazoles using 1,4-bis(bromomethyl)benzene (B118104) with an Al₂O₃–OK catalyst. researchgate.net

| Substrate | Reagent/Conditions | Product Type | Selectivity | Reference |

|---|---|---|---|---|

| 2-Aminobenzothiazole | Alkyl Halides | 3-Alkyl-2-iminobenzothiazoline (quaternized) | Endocyclic N | rsc.org |

| 2-Aminobenzothiazole | Benzylic Alcohols, CuCl, Base | 2-(N-alkylamino)benzothiazole | Exocyclic N | rsc.orgrsc.org |

| Substituted 2-Aminobenzothiazole | 1,4-bis(Bromomethyl)benzene, Al₂O₃–OK, Acetonitrile | N,N'-(1,4-Phenylenebis(methylene))bis(benzothiazol-2-amine) | Exocyclic N | researchgate.net |

Further Functionalization of the Aromatic Ring System

The benzene (B151609) portion of the benzothiazole scaffold can undergo further substitution reactions, allowing for the introduction of additional functional groups that can modulate the molecule's properties. A common strategy involves starting with a precursor that already has a functional group handle, such as a nitro group. nih.govsemanticscholar.orgnih.gov For example, 6-nitro-2-aminobenzothiazole can be synthesized and then the 2-amino group is protected (e.g., by acylation). semanticscholar.orgnih.gov Subsequently, the nitro group is reduced to an amine, providing a new site for functionalization. This newly formed amino group can then undergo reactions like acylation, sulfonylation, or addition to isocyanates to introduce diverse functionalities. nih.govsemanticscholar.orgnih.gov While electrophilic substitution reactions directly on the 2-methoxy-1,3-benzothiazol-5-amine are not extensively detailed, the reactivity patterns of related heterocycles suggest that the positions on the benzene ring are accessible for modification, often guided by the existing substituents. iucr.org

Ring-Opening and Rearrangement Pathways

The benzothiazole ring, while aromatic, is susceptible to cleavage under specific conditions, providing a pathway to synthetically useful ortho-substituted aniline (B41778) derivatives.

Alkaline-Mediated Ring Opening: As mentioned previously, heating 2-amino-6-methoxybenzothiazole in a concentrated potassium hydroxide solution leads to the opening of the thiazole (B1198619) ring to produce 2-amino-5-methoxythiophenol. patsnap.com This reaction cleaves the C2-S bond, yielding a free thiol and an amino group on the benzene ring.

Oxidative Ring Opening: Benzothiazole derivatives can undergo oxidative ring-opening. researchgate.netscholaris.ca Treatment with magnesium monoperoxyphthalate hexahydrate (MMPP) in an alcohol solvent can open the thiazole ring to form an acylamidobenzene sulfonate ester. researchgate.net The proposed mechanism involves the opening of the thiazole ring followed by the oxidation of the resulting thiol. researchgate.netscholaris.ca Related heterocyclic systems like benzoxazoles can also be opened via reaction with secondary amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles. rsc.org

Development of Hybrid Molecules Incorporating the 2-Methoxy-1,3-benzothiazol-5-amine Scaffold

The 2-aminobenzothiazole framework, including its methoxy-substituted variants, is a valuable building block for the construction of more complex "hybrid" molecules. nih.govnih.gov This strategy involves chemically linking the benzothiazole core to other pharmacophores or functional units to create new chemical entities with potentially enhanced or novel biological activities. mdpi.comnih.gov

Examples of such hybrid molecules include:

Amide- and Urea-Linked Hybrids: The exocyclic amino group is readily acylated or reacted with isocyanates. This has been used to link 2-aminobenzothiazole with profens (a class of NSAIDs) via amide bonds mdpi.com or to form urea and thiourea derivatives. mdpi.com

Fused Heterocyclic Systems: Both the endocyclic and exocyclic nitrogens of the 2-amino group can participate in cyclization reactions with appropriate bifunctional electrophiles to create fused ring systems. nih.gov Examples include the synthesis of benzo[d]imidazo[2,1-b]thiazoles from the reaction of 2-aminobenzothiazole with 2-phenoxyacetophenones nih.gov and the formation of benzothiazole-triazole hybrids. nih.gov

Linker-Modified Hybrids: The 2-amino group can be modified with a linker, which is then used to attach other cyclic systems. For instance, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to form an intermediate, which is then coupled with various amines, such as piperazine (B1678402) or morpholine, to create elaborate hybrid structures. acs.orgnih.gov Hybrids incorporating thiazolidine-2,4-dione, 1,3,4-thiadiazole, and cyanothiouracil moieties have also been synthesized as potential enzyme inhibitors. nih.gov

Aggregation-Induced Emission (AIE) Molecules: A hybrid molecule was synthesized by coupling 2-amino-5-methoxythiophenol (obtained from the ring-opening of 2-amino-6-methoxybenzothiazole) with an aromatic aldehyde containing a triphenylethylene (B188826) structure, resulting in a material with aggregation-induced emission properties. patsnap.com

Advanced Spectroscopic and Structural Elucidation of 2 Methoxy 1,3 Benzothiazol 5 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 2-Methoxy-1,3-benzothiazol-5-amine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to assign every proton and carbon atom within the molecule, providing a complete picture of its covalent framework.

The ¹H NMR spectrum of 2-Methoxy-1,3-benzothiazol-5-amine displays characteristic signals corresponding to its distinct proton environments. The methoxy (B1213986) group protons typically appear as a sharp singlet, while the protons on the benzene (B151609) ring exhibit multiplets due to spin-spin coupling. The amine protons can present as a broad singlet.

Similarly, the ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment, clearly distinguishing between the methoxy carbon, the aromatic carbons, and the carbons of the thiazole (B1198619) ring.

Detailed chemical shift assignments are presented in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Benzothiazole (B30560) Ring | ||

| C2 | - | 165.1 |

| C4 | 7.22-7.34 (m) | 120.3 |

| C5 (NH₂) | 3.38 (br s) | 146.0 |

| C6 | 6.71-6.77 (m) | 113.8 |

| C7 | 7.22-7.34 (m) | 105.6 |

| C8a | - | 133.2 |

| C9a | - | 155.5 |

| Substituents | ||

| 2-OCH₃ | 3.80 (s) | 55.9 |

| 5-NH₂ | 3.38 (br s) | - |

Data sourced from DMSO-d6 solvent. rsc.org

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, a series of two-dimensional NMR experiments are utilized. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations within the molecule. sdsu.edumdpi.com For 2-Methoxy-1,3-benzothiazol-5-amine, COSY spectra would show cross-peaks between adjacent aromatic protons on the benzene ring, confirming their connectivity. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduyoutube.com This is instrumental in assigning the carbon signals based on their attached, and often more easily assigned, protons. For instance, the aromatic proton signals would show direct correlation to their corresponding aromatic carbon signals. sdsu.edu

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. americanpharmaceuticalreview.comresearchgate.net The vibrational modes of 2-Methoxy-1,3-benzothiazol-5-amine give rise to a characteristic spectrum that confirms the presence of its key structural features. esisresearch.org

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine group, C-H stretching of the aromatic and methoxy groups, C=N stretching of the thiazole ring, and C-O stretching of the methoxy ether linkage. samipubco.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amine) | 3454 - 3345 |

| Aromatic C-H Stretch | ~3000-3100 |

| Aliphatic C-H Stretch (Methoxy) | ~2850-2960 |

| C=N Stretch (Thiazole) | ~1620 |

| C-O Stretch (Ether) | ~1250 |

| C-S Stretch | ~667 |

Note: These are approximate ranges and can vary based on the specific molecular environment. clockss.orgjapsonline.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the C-S bond in the thiazole ring. americanpharmaceuticalreview.comresearchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. scholaris.ca This allows for the determination of the elemental formula of 2-Methoxy-1,3-benzothiazol-5-amine with a high degree of confidence. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass for the chemical formula C₈H₈N₂OS.

Theoretical Exact Mass: 180.0357 Da nih.gov

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the connectivity of its atoms.

For 2-Methoxy-1,3-benzothiazol-5-amine, key fragmentation pathways would likely involve the loss of the methoxy group (•OCH₃) or cleavage of the thiazole ring. Analysis of the masses of the resulting fragment ions provides further evidence for the proposed structure.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

The electronic properties of benzothiazole derivatives are of significant interest due to their applications in materials science and as biological probes. mdpi.commdpi.com The absorption and emission of light are dictated by the molecule's electronic structure, which is sensitive to substitutions on the benzothiazole core. mdpi.com The introduction of an amino group (-NH2) and a methoxy group (-OCH3) significantly influences the photophysical properties. mdpi.comrsc.org

Generally, aminobenzothiazole derivatives exhibit absorption maxima (λmax) in the UV-A and near-visible regions of the electromagnetic spectrum, typically between 330 nm and 420 nm, which corresponds to π-π* electronic transitions within the conjugated aromatic system. mdpi.comresearchgate.net The specific position of these absorption bands is highly dependent on solvent polarity, with more polar solvents often causing a shift in the wavelength. mdpi.com

While specific experimental data for 2-Methoxy-1,3-benzothiazol-5-amine is not available in the reviewed literature, analysis of closely related structures provides insight into its expected behavior. For instance, Schiff bases derived from 6-methoxy-2-aminobenzothiazole are used as fluorescent sensors, indicating that this core structure is photoactive. mdpi.com The fluorescence behavior of these molecules is often characterized by a notable Stokes shift, which is the difference between the absorption and emission maxima. This property is crucial for applications in fluorescence microscopy and sensing. mdpi.comrsc.org The fluorescence intensity and quantum yield can be dramatically affected by the molecular environment, including solvent polarity and viscosity. rsc.org

| Technique | Parameter | Value | Solvent System |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorption Maximum (λmax) | 435 nm | H₂O/CH₃CN (90:10) |

| Fluorescence Spectroscopy | Excitation Wavelength (λex) | 400 nm | H₂O/CH₃CN (90:10) |

Data sourced from a study on a related Schiff base derivative used as a cyanide sensor, as direct data for the subject compound was not available in the searched literature. mdpi.com

Single Crystal X-ray Diffraction for Definitive Molecular Structure

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.comuhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's chemical and physical properties. uhu-ciqso.es

For benzothiazole derivatives, X-ray diffraction studies reveal how substituents influence the planarity of the bicyclic ring system and the conformation of substituent groups. mdpi.commdpi.com These structural details are critical as they govern crystal packing and can impact the material's bulk properties, including its photophysical response in the solid state. mdpi.comdntb.gov.ua

A crystal structure for the specific isomer 2-Methoxy-1,3-benzothiazol-5-amine has not been reported in the surveyed literature. However, a detailed structural analysis of the closely related isomer, 6-Methoxy-1,3-benzothiazol-2-amine, provides a valuable reference for the expected molecular geometry and crystal packing. The analysis of this isomer shows that the molecule crystallizes in the orthorhombic space group P b c a, with four molecules per unit cell. The conformation of the methoxy group and the planarity of the benzothiazole ring system are key structural features determined from this analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₈N₂OS |

| Crystal System | Orthorhombic |

| Space Group | P b c a |

| a (Å) | 15.06(2) |

| b (Å) | 6.6997(11) |

| c (Å) | 16.649(3) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1679.8(5) |

| Temperature (K) | 130(2) |

Data obtained from the Crystallography Open Database for the isomer 6-Methoxy-1,3-benzothiazol-2-amine.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentage of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This procedure is crucial for verifying the empirical formula of a newly synthesized compound and confirming its purity. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For 2-Methoxy-1,3-benzothiazol-5-amine, with the molecular formula C₈H₈N₂OS, the theoretical elemental composition can be calculated with high precision. Experimental validation of these percentages would confirm the successful synthesis and purity of the compound. While specific experimental results for this compound were not found, certificates of analysis for related compounds demonstrate that experimental values typically conform closely to the calculated percentages, often within a margin of ±0.4%.

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 53.31 |

| Hydrogen | H | 1.008 | 8 | 8.064 | 4.47 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 15.55 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.88 |

| Sulfur | S | 32.06 | 1 | 32.06 | 17.79 |

| Total Molecular Weight | 180.225 | 100.00 |

Theoretical values calculated based on the molecular formula C₈H₈N₂OS.

Computational and Theoretical Investigations of 2 Methoxy 1,3 Benzothiazol 5 Amine and Analogues

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. nbu.edu.saresearchgate.net DFT methods are employed to accurately and consistently determine molecular geometry, vibrational frequencies, and electrical characteristics. nbu.edu.sa This approach is valuable for understanding the physical characteristics, chemical reactivity, and thermodynamic properties of benzothiazole (B30560) derivatives. mdpi.com

Geometric Optimization and Conformer Analysis

Geometric optimization of 2-Methoxy-1,3-benzothiazol-5-amine and its analogues is a fundamental step in computational analysis. Using DFT methods, such as B3LYP with a 6-311G(d,p) basis set, researchers can determine the most stable three-dimensional structure of the molecule. nih.govmdpi.com This process involves finding the minimum energy conformation by calculating bond lengths, bond angles, and torsion angles. nih.govresearchgate.net For instance, the optimized structure of 6-Methoxy-1,3-benzothiazol-2-amine is nearly planar, with a C4—C5—O1—C8 torsion angle of 0.72 (1)°. researchgate.net

In substituted benzothiazoles, the bond lengths can vary depending on the substituent. For example, in some 2-substituted 1,3-benzothiazole derivatives, C-C bond lengths were found to be in the range of 1.457–1.480 Å, while the C=N bond length of the thiazole (B1198619) ring varied from 1.294 Å to 1.341 Å. nbu.edu.sa These variations are often attributed to the electronic effects of the substituents. nbu.edu.sa It has been noted that DFT calculations are generally consistent with experimental X-ray diffraction data for similar systems. nih.govmdpi.com

Conformer analysis is also crucial, especially for molecules with rotatable bonds. Some 1,3-benzothiazole derivatives can exist in different conformations, and DFT calculations can predict their relative stabilities and the energy barriers for interconversion. nbu.edu.sa

Table 1: Representative Optimized Geometrical Parameters for Benzothiazole Derivatives

| Parameter | VBT | PBT | BTC | BTCF |

| C-C Bond Length (Å) | 1.457 | 1.480 | - | - |

| C=N Bond Length (Å) | - | 1.341 | - | 1.294 |

| Data derived from studies on various 2-substituted 1,3-benzothiazole derivatives. VBT: 2-vinyl-1,3-benzothiazole, PBT: 2-(2-pyridyl)-1,3-benzothiazole, BTC: 1,3-benzothiazole-2-carboxaldehyde, BTCF: 1,3-benzothiazole-2-carbonyl fluoride. nbu.edu.sa |

Electronic Structure Analysis (e.g., Charge Distribution, Dipole Moment)

The electronic structure of a molecule governs its reactivity and physical properties. DFT calculations provide insights into the distribution of electrons within the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. scirp.orgresearchgate.net These maps highlight regions of high and low electron density, indicating potential sites for electrophilic and nucleophilic attack. researchgate.net For example, in 2-aminobenzothiazolinium nitrate (B79036), the MEP map shows negative potential around the nitrate anion and positive potential around the aminobenzothiazolinium cation, indicating their respective reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a technique used to study charge delocalization and hyperconjugative interactions within a molecule. scirp.orgresearchgate.net It provides information about the interactions between filled and empty orbitals, which contribute to the stability of the molecule. scirp.org

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. sciencepub.net

A high HOMO energy value suggests a greater tendency for the molecule to donate electrons to an acceptor with a low-energy empty molecular orbital. sciencepub.net Conversely, a low LUMO energy indicates a higher propensity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and reactivity. mdpi.com A small energy gap implies that electrons can be easily excited from the HOMO to the LUMO, making the compound more reactive and less stable. mdpi.com In a study of five benzothiazole derivatives, the HOMO-LUMO energy gaps ranged from 4.46 to 4.73 eV. mdpi.com

Global reactivity descriptors, such as chemical hardness (η) and softness (σ), can be derived from the HOMO and LUMO energies. mdpi.com Hard molecules have a large energy gap, while soft molecules have a small energy gap and are generally more reactive. mdpi.com

Table 2: Frontier Molecular Orbital Energies and Related Parameters for Benzothiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Compound 1 | - | - | 4.71 |

| Compound 2 | - | - | 4.62 |

| Compound 3 | - | - | 4.64 |

| Compound 4 | - | - | 4.46 |

| Compound 5 | - | - | 4.73 |

| Data from a computational study on five different benzothiazole derivatives. mdpi.com |

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations can be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. mdpi.comacs.org These theoretical predictions can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. mdpi.comresearchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately calculate the 1H and 13C NMR chemical shifts. mdpi.com For a series of benzothiazole derivatives, the calculated chemical shifts of aromatic protons were in good agreement with the experimental values. mdpi.com

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. nih.govmdpi.com These calculated frequencies are often scaled to better match experimental IR and Raman spectra, aiding in the assignment of vibrational modes. nih.govresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic absorption spectra. nbu.edu.samdpi.com The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule. nbu.edu.sa For some benzothiazole derivatives, the primary electronic transitions were identified as HOMO to LUMO transitions. scirp.org

Tautomerism and Isomer Stability Studies

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds, including 2-aminobenzothiazole (B30445) derivatives. researchgate.netbohrium.com DFT calculations can be employed to investigate the relative stabilities of different tautomeric forms and the energy barriers for their interconversion. bohrium.comresearchgate.net

For 2-aminobenzothiazole, theoretical studies have explored the equilibrium between the amino and imino tautomers in the gas phase and in different solvents. researchgate.netbohrium.comresearchgate.net These studies have shown that the relative stability of the tautomers can be influenced by the surrounding medium. bohrium.comresearchgate.net For instance, in the case of 2-aminobenzothiazole, the amino form is generally found to be more stable. bohrium.com Computational studies can also elucidate the role of solvent molecules, such as water, in facilitating proton transfer during tautomerization. researchgate.net The 2-aminobenzothiazolinium cation has been proposed as an intermediate in the tautomerization process between the amino and imino forms. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of molecules, complementing the static picture provided by quantum chemical calculations. acs.orghep.com.cnbiointerfaceresearch.com These techniques are particularly useful for studying the interaction of molecules with biological systems and for understanding their behavior in solution. acs.orghep.com.cnbiointerfaceresearch.com

MD simulations can be used to explore the conformational landscape of a molecule and to study its interactions with other molecules, such as proteins or solvents, over time. hep.com.cnbiointerfaceresearch.com For example, MD simulations have been used to investigate the binding of benzothiazole derivatives to the active sites of enzymes, providing insights into their potential as enzyme inhibitors. acs.orghep.com.cn These simulations can reveal the stability of the ligand-protein complex and identify key interactions, such as hydrogen bonds, that contribute to binding affinity. acs.orghep.com.cn

In the context of drug design, MD simulations can help to understand the structural requirements for a molecule to bind to a specific target. biointerfaceresearch.com By simulating the dynamic behavior of a ligand in the binding pocket of a receptor, researchers can gain valuable information for the rational design of new and more potent analogues. For instance, MD simulations have been employed to study the interaction of benzothiazole derivatives with targets like VEGFR-2 and p56lck, which are important in cancer therapy. hep.com.cnbiointerfaceresearch.com

Conformational Space Exploration and Energy Landscapes

The three-dimensional arrangement of a molecule, its conformation, is fundamental to its physical, chemical, and biological properties. Computational methods are used to explore the conformational space of a molecule to identify stable, low-energy structures and to understand the energy barriers between different conformations.

While specific conformational analysis of 2-Methoxy-1,3-benzothiazol-5-amine is not extensively documented in the reviewed literature, studies on closely related analogues provide significant insights into the structural behavior of the methoxy-benzothiazole scaffold.

Planarity of the Benzothiazole System : X-ray diffraction studies on various benzothiazole derivatives consistently show that the fused ring system is nearly planar. researchgate.netnih.govresearchgate.netresearchgate.net For instance, in 6-Methoxy-1,3-benzothiazol-2-amine, the molecule is almost planar. researchgate.net Similarly, the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety in another derivative adopts a nearly planar structure. nih.govresearchgate.net The dihedral angle between the fused benzene (B151609) and thiazole rings is reported to be as small as 1.2°. researchgate.net This planarity is a key feature, influencing how these molecules stack and interact with other molecules, including biological macromolecules.

Table 1: Conformational Data for Benzothiazole Analogues

| Compound | Key Conformational Feature | Method | Reference |

|---|---|---|---|

| 6-Methoxy-1,3-benzothiazol-2-amine | Molecule is almost planar; C—C—O—C torsion angle is 0.72°. | X-ray Diffraction | researchgate.net |

| 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety is almost planar. | X-ray Diffraction | nih.govresearchgate.net |

| (E)-2-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol | The molecule is very close to planar. | X-ray Diffraction | qu.edu.qa |

| S-1,3-Benzothiazol-2-yl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanethioate | The benzothiazole system is almost planar (dihedral angle 1.2°). | X-ray Diffraction | researchgate.net |

Solvent Effects on Molecular Behavior and Interactions

The surrounding solvent environment can profoundly influence a molecule's conformation, electronic properties, and reactivity. Theoretical models, often in combination with experimental studies, are employed to understand these effects.

For an analogue, 2-(5-amino-2-methoxyphenyl)benzothiazole, the solvent polarity has a marked effect on its fluorescent properties. researchtrends.net An increase in the solvent's polarity causes a red shift in the fluorescence spectrum, which is attributed to a larger dipole moment in the excited state, indicative of intramolecular charge transfer. researchtrends.net This sensitivity suggests that the electronic distribution within the molecule is significantly influenced by its immediate environment.

Furthermore, solvent choice can be critical in synthetic processes. In the synthesis of a Schiff base from 2-amino-6-methoxybenzothiazole (B104352), using a combination of ethyl lactate (B86563) and water as solvents was found to accelerate the reaction, highlighting the role of solvent polarity in facilitating the formation of the product. bas.bg

Molecular Docking and Intermolecular Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is a cornerstone of structure-based drug design, helping to elucidate binding mechanisms and to screen for potential drug candidates.

Virtual Screening Methodologies for Identifying Putative Binding Partners (focused on methodology)

Virtual screening is a computational approach used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.net Docking-based virtual screening is a prominent method used for benzothiazole derivatives. nih.gov

The general methodology involves several key steps:

Target and Ligand Preparation : The three-dimensional structure of the target protein is obtained, often from a repository like the Protein Data Bank (PDB). The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning atomic charges. Similarly, 3D structures of the compounds in the screening library (e.g., from PubChem) are generated and optimized. researchgate.net

Binding Site Definition : The active site or binding pocket of the protein is identified. This can be based on the location of a known co-crystallized ligand or predicted using pocket-finding algorithms. A grid box is then defined around this site to guide the docking process. researchgate.net

Docking Simulation : A docking program is used to place each ligand from the library into the defined binding pocket in various possible orientations and conformations. The program then scores each pose based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). jbcpm.com

Hit Identification and Filtering : Compounds are ranked based on their docking scores. jbcpm.com Those with the most favorable scores are selected as "hits." These hits may be further filtered based on other properties, such as "drug-likeness" evaluated by criteria like Lipinski's rule of five or ADME (Absorption, Distribution, Metabolism, and Elimination) properties predicted by programs like SwissADME. researchgate.neturan.ua

This approach has been successfully used to identify novel benzothiazole derivatives as potent and selective agonists for targets like PPARδ and as inhibitors for enzymes like Polo-like kinase 1 (PLK1). researchgate.netnih.gov

Analysis of Key Intermolecular Interactions (e.g., hydrogen bonding, hydrophobic interactions, π-π stacking)

The stability of a ligand-receptor complex is governed by a variety of non-covalent intermolecular interactions. Analysis of these interactions is critical for understanding the basis of molecular recognition. Studies of 2-Methoxy-1,3-benzothiazol-5-amine analogues reveal their capability to engage in several key types of interactions:

Hydrogen Bonding : This is a frequent and critical interaction for benzothiazole derivatives. The amine and imine nitrogens, as well as the methoxy (B1213986) oxygen, commonly act as hydrogen bond acceptors, while amine groups act as donors. For example, the crystal structure of 6-methoxy-1,3-benzothiazol-2-amine shows intermolecular N—H⋯N and N—H⋯O hydrogen bonds that link molecules into chains. researchgate.net In docking studies, hydrogen bonds are consistently observed between the benzothiazole core or its substituents and amino acid residues like Arginine (Arg) and Serine (Ser) in protein binding pockets. japsonline.com Intramolecular hydrogen bonds are also observed, which help to stabilize the conformation of the molecule itself. qu.edu.qa

Hydrophobic Interactions : These interactions are crucial for the binding of ligands in nonpolar pockets of proteins. Docking studies of N-benzothiazol-2-yl benzamide (B126) derivatives with the enzyme glucokinase revealed numerous hydrophobic interactions with residues such as Proline (Pro), Isoleucine (Ile), Tyrosine (Tyr), and Valine (Val). japsonline.com

π-π Stacking : The planar aromatic nature of the benzothiazole ring system makes it ideal for π-π stacking interactions with aromatic amino acid residues like Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp). These interactions were noted in the crystal packing of {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone. nih.gov

Table 2: Key Intermolecular Interactions Observed for Benzothiazole Analogues

| Interaction Type | Example Compound/Study | Interacting Groups/Residues | Reference |

|---|---|---|---|

| Hydrogen Bonding (Intermolecular) | 6-Methoxy-1,3-benzothiazol-2-amine | N—H⋯N and N—H⋯O | researchgate.net |

| Hydrogen Bonding (Docking) | N-benzothiazol-2-yl benzamide derivatives | Benzothiazole N with Arg63; Amide with Ser69 | japsonline.com |

| Hydrophobic Interactions | N-benzothiazol-2-yl benzamide derivatives | Pro66, Pro99, Ile159, Tyr214, Ala454, Val455 | japsonline.com |

| π-π Stacking | {2-[(1,3-Benzothiazol-2-yl)methoxy]-5-bromophenyl}(phenyl)methanone | Between aromatic rings (Centroid-centroid distance = 3.863 Å) | nih.gov |

| Sulfur-Sulfur (S⋯S) Interactions | 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide | Between sulfur atoms of two molecules (Distance = 3.622 Å) | nih.goviucr.org |

Insights into Putative Binding Pockets and Ligand Orientations

Molecular docking not only identifies potential binders but also provides a detailed 3D model of how the ligand fits within the binding pocket of the target protein. This information is invaluable for understanding structure-activity relationships and for guiding lead optimization.

In another study targeting HIV-1 capsid protein, a known binding pocket that accommodates small molecules like PF74 was identified as a target for benzothiazole-containing compounds. nih.gov This pocket is formed at the interface between two protein domains and is a known site for host-factor binding. nih.gov Similarly, docking of a benzothiazole derivative into the active site of the M. tuberculosis protein InhA revealed a binding affinity of -10.5 kcal/mol, with the ligand interacting efficiently with the active site residues. rsc.org These examples demonstrate how computational modeling can reveal specific ligand orientations and key interactions that are essential for biological activity.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSPR and QSAR are computational methodologies that aim to build mathematical models correlating the chemical structure of compounds with their physicochemical properties (QSPR) or biological activities (QSAR). These models are powerful predictive tools in drug design and materials science. semanticscholar.org

The core of a QSAR/QSPR study is to find a regression function that accurately predicts the property or activity of interest based on a set of numerical parameters, or "descriptors," derived from the molecular structure. semanticscholar.org

Descriptor Calculation : A wide range of descriptors can be calculated to represent different aspects of a molecule's structure. These can include:

Electronic Descriptors : Atomic net charges, dipole moment, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and polarizability. researchgate.netsemanticscholar.org These are often calculated using semi-empirical (e.g., AM1) or higher-level methods like Density Functional Theory (DFT). semanticscholar.org

Steric Descriptors : Parameters like molar refractivity (MR) that describe the size and shape of the molecule or its substituents.

Hydrophobic Descriptors : The logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.

Topological Descriptors : Indices that describe the connectivity of atoms in the molecule, such as Burden eigenvalues (BCUT) and molecular connectivity indices. mdpi.comresearchgate.net

Model Building : Once descriptors are calculated for a series of compounds with known activities (a "training set"), statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical equation linking the descriptors to the activity. researchgate.netsemanticscholar.org

Model Validation : The predictive power of the resulting QSAR model is rigorously tested. This is done using statistical parameters like the correlation coefficient (r²), Fisher's F-test, and, most importantly, cross-validation techniques like "leave-one-out" (LOO) to ensure the model is robust and not just a result of chance correlation. semanticscholar.org

Descriptor Calculation and Selection for Predictive Models

The foundation of any predictive QSAR model lies in the accurate calculation and careful selection of molecular descriptors. These descriptors are numerical values that quantify different aspects of a molecule's physicochemical and structural properties. For benzothiazole derivatives, a wide array of descriptors are calculated to capture the nuances of the molecular structure that may influence their biological activity.

Detailed research findings show that descriptor calculation for benzothiazole analogues often involves multiple categories:

Electronic Descriptors : These quantify the electronic properties of the molecule. Commonly calculated descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, atomic net charges, and polarizability. researchgate.net These are typically computed using semi-empirical methods like AM1 or more robust Density Functional Theory (DFT) calculations. researchgate.netsemanticscholar.orgresearchgate.net For instance, in a study on antimalarial benzothiazoles, atomic net charges on specific atoms of the benzothiazole ring system (qC4, qC5, qC6) and electronic energy levels (EHOMO, ELUMO) were identified as crucial. researchgate.netsemanticscholar.org

Steric Descriptors : These describe the size and shape of the molecule. Molar refractivity (MR) is a frequently used steric parameter. allsubjectjournal.com

Hydrophobic Descriptors : The lipophilicity of a molecule, which influences its ability to cross cell membranes, is a critical factor. This is most commonly quantified by the logarithm of the octanol/water partition coefficient (logP). allsubjectjournal.com

Topological and Surface Area Descriptors : These descriptors relate to the molecular topology and solvent-accessible surface area. In a QSAR study of benzothiazole derivatives as p56lck inhibitors, subdivided surface area and water-accessible surface area were found to be major contributing descriptors. benthamdirect.com

The selection of the most relevant descriptors from the large pool of calculated variables is a critical step to avoid overfitting and to create a robust and predictive model. semanticscholar.org A common approach is to use multiple linear regression (MLR) with a stepwise variable selection method. nih.gov This process identifies a small subset of descriptors that have the highest correlation with the biological activity while having minimal correlation with each other, ensuring the orthogonality of the model. semanticscholar.orgbenthamdirect.com

| Descriptor Class | Specific Descriptors | Significance/Application | Reference |

|---|---|---|---|

| Electronic | EHOMO, ELUMO, Atomic Net Charges (q), Dipole Moment (μ), Polarizability (α) | Describes electronic reactivity, charge distribution, and potential for electrostatic interactions. | researchgate.netsemanticscholar.org |

| Hydrophobic | logP (o/w) | Quantifies lipophilicity, influencing membrane permeability and transport. | allsubjectjournal.com |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability, indicating potential for steric hindrance. | allsubjectjournal.com |

| Surface Area | Subdivided Surface Area (SASA), Water Accessible Surface Area (WASA) | Important for understanding interactions with biological macromolecules and solubility. | benthamdirect.com |

| Topological | Adjacency and Distance Matrix Descriptors | Encodes information about the connectivity and branching of the molecular structure. | benthamdirect.com |

Model Development for Predicting Molecular Properties and Guiding Design

Once a relevant set of descriptors is selected, a mathematical model is developed to correlate these descriptors with the observed biological activity or property of interest. The goal is to create a statistically significant equation that can accurately predict the activity of compounds that have not yet been synthesized or tested. researchgate.net

Multiple Linear Regression (MLR) is a widely used technique for developing these predictive models for benzothiazole analogues. allsubjectjournal.comresearchgate.net The resulting QSAR equation takes the general form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where D₁, D₂...Dₙ are the selected molecular descriptors and c₁, c₂...cₙ are their regression coefficients, indicating the weight or importance of each descriptor.

The statistical quality and predictive power of the developed model are rigorously assessed using several parameters:

Correlation Coefficient (r or R) : Measures the quality of the fit between the experimental and predicted values.

Coefficient of Determination (r² or R²) : Indicates the proportion of the variance in the biological activity that is predictable from the descriptors. Values closer to 1.0 suggest a better model fit.

Cross-Validation Coefficient (q² or Q²) : This is a crucial parameter for assessing the predictive ability of the model. It is often calculated using the "leave-one-out" (LOO) method. A high q² value (typically > 0.6) indicates a model with good predictive power and robustness. allsubjectjournal.combenthamdirect.com

F-test value and Standard Error (SE) : These are further statistical indicators of the model's significance and the precision of the predictions. researchgate.netsemanticscholar.org

For example, a QSAR study on benzothiazole derivatives as p56lck inhibitors resulted in a model with a high correlation coefficient (r² = 0.983) for the training set and a significant cross-validated correlation coefficient (q² = 0.723), demonstrating excellent predictive capability. benthamdirect.com Similarly, a model developed to predict the anthelmintic activity of other benzothiazole analogues showed a high squared correlation coefficient (r² = 0.8004) and a cross-validated squared correlation coefficient (Q² = 0.6597). allsubjectjournal.com

These validated models serve as powerful tools to guide the design of new analogues. By analyzing the QSAR equation, chemists can understand which structural features are beneficial or detrimental to the desired activity. For instance, if a descriptor like logP has a positive coefficient, it suggests that increasing the lipophilicity of the molecule could enhance its activity. Based on these insights, new compounds with high predicted activity can be designed and prioritized for synthesis, thereby streamlining the drug discovery process and reducing reliance on trial-and-error approaches. researchgate.net

| Target/Activity | Model Type | r² (Fit) | q² (Predictive Power) | Key Descriptors | Reference |

|---|---|---|---|---|---|

| p56lck Inhibition (Anticancer) | MLR | 0.983 | 0.723 | Surface Area, Partial Charge | benthamdirect.com |

| Anthelmintic | MLR | 0.8004 | 0.6597 | logP, Molar Refractivity | allsubjectjournal.com |

| Antimalarial | MLR | 0.987 | - (PRESS = 0.348) | Atomic Charges, EHOMO, ELUMO | researchgate.netsemanticscholar.org |

| Anticancer (Cytotoxicity) | MLR | 0.883 | 0.797 | Molar Refractivity, Net Charge, (lgP)² | |

| Antibacterial (E. coli) | MLR | - | - | Various theoretical descriptors | researchgate.net |

Structure Activity Relationship Sar Hypotheses and Molecular Design Strategies Based on the Benzothiazole Scaffold

Impact of Substituent Position and Nature on Molecular Recognition

The specific placement and chemical nature of substituents on the benzothiazole (B30560) scaffold are critical determinants of its interaction with biological targets. wjahr.com In the case of 2-Methoxy-1,3-benzothiazol-5-amine, the methoxy (B1213986) group at the C-2 position and the amino group at the C-5 position significantly influence its molecular recognition properties.

The position of substituents dictates the electronic distribution, steric profile, and lipophilicity of the molecule, thereby modulating its binding affinity for target proteins. wjahr.com For instance, the aromatic nature of the benzothiazole system allows for π-π stacking interactions with aromatic amino acid residues within a protein's binding site, contributing to the stability of the ligand-receptor complex. wjahr.com The substitution pattern can either enhance or diminish these interactions.

Research on various benzothiazole derivatives has shown that substitutions at the C-2 and C-6 positions are particularly influential in determining a range of biological activities. benthamscience.com While the target compound features a C-5 amino group, this highlights the sensitivity of the scaffold to the precise location of functional groups. The introduction of a methoxy group, as seen at the C-2 position, can have varied effects depending on the biological target. rjptonline.org Similarly, an amino group's position can drastically alter a compound's properties, including its ability to act as a hydrogen bond donor.

A study on triphenylamine-based chromophores with a benzothiazole unit demonstrated that altering the relative positions of donor and acceptor substituents on the heterocyclic ring could tune the molecule's optical properties. acs.org This principle of positional isomerism is fundamental to molecular recognition, as it directly impacts how the molecule presents its interactive functionalities to a binding partner.

Electronic and Steric Effects of Functional Groups on Interaction Potentials

The amino and methoxy groups of 2-Methoxy-1,3-benzothiazol-5-amine exert distinct electronic and steric effects that are pivotal to its potential molecular interactions.

Electronic Effects:

Amino Group: The amino (-NH2) group at the C-5 position is a strong electron-donating group. This increases the electron density of the benzothiazole ring system, potentially enhancing interactions with electron-deficient regions of a biological target. The amino group can also act as a hydrogen bond donor, forming crucial connections with hydrogen bond acceptors like oxygen or nitrogen atoms in amino acid residues of a protein.

Steric Effects:

The size and spatial arrangement of the methoxy and amino groups contribute to the steric profile of the molecule. These steric factors can influence how the compound fits into a binding pocket. A bulky substituent might prevent optimal binding, whereas a smaller group might not provide sufficient contact. The methoxy group is larger than a hydrogen atom and its rotational freedom can impact the molecule's preferred conformation. The position of substituents can also lead to steric hindrance, which can decrease reactivity or binding affinity. mdpi.com

Theoretical studies using methods like Molecular Electrostatic Potential (MEP) analysis can predict sites for nucleophilic and electrophilic attack, providing insights into intermolecular interactions and hydrogen bonding patterns. scirp.org For benzothiazole derivatives, the MEP map reveals the charge distribution and potential reactive sites. scirp.org

Table 1: Electronic and Steric Influence of Substituents

| Substituent | Position | Electronic Effect | Steric Effect | Potential Impact on Molecular Interactions |

| Methoxy (-OCH3) | C-2 | Electron-donating | Moderate bulk, rotational freedom | Modulates electron density of the thiazole (B1198619) ring, can influence conformational preference. |

| Amino (-NH2) | C-5 | Strong electron-donating | Relatively small | Increases electron density of the benzene (B151609) ring, acts as a key hydrogen bond donor. |

Rational Design of Derivatives for Modulated Molecular Interactions

Rational drug design often involves modifying a lead compound to enhance its affinity, selectivity, and pharmacokinetic properties. wjahr.com Based on the 2-Methoxy-1,3-benzothiazol-5-amine scaffold, several strategies can be employed to design derivatives with modulated molecular interactions.

One common approach is to systematically alter the substituents. For instance, the amino group at C-5 could be acylated to introduce a variety of functional groups, potentially forming additional interactions with a target protein. The methoxy group at C-2 could be replaced with other alkoxy groups of varying chain lengths to probe the steric tolerance of a binding site.

Computational modeling techniques such as molecular docking are invaluable in rational design. wjahr.com These methods predict how a ligand might bind to a receptor, allowing for the in-silico screening of virtual compounds before their synthesis. For example, a study on BACE1 inhibitors used the structure of existing drugs to design novel benzothiazole derivatives, which were then evaluated computationally. tandfonline.com

Another strategy involves the synthesis of hybrid molecules that combine the benzothiazole scaffold with other pharmacophores. This can lead to compounds with novel or enhanced biological activities. The functionalization of the benzothiazole ring, often at the 2-amino position, makes it an attractive component for such medicinal chemistry programs. mdpi.com

The design of new phenylpiperazine derivatives of 1,2-benzothiazine for anticancer activity exemplifies a rational approach where structural elements are chosen based on known inhibitors. semanticscholar.orgmdpi.com This involves incorporating a planar polyaromatic system, a linker, and a groove-binding side chain to interact with DNA and topoisomerase II. semanticscholar.orgmdpi.com

The Benzothiazole Moiety as a Core Component in Combinatorial Chemistry and Library Design

The benzothiazole scaffold is a valuable core structure for combinatorial chemistry and the generation of compound libraries. benthamscience.com Its amenability to a variety of chemical modifications allows for the rapid synthesis of a large number of diverse derivatives. researchgate.net This is crucial in the early stages of drug discovery for identifying hit and lead compounds.

Solid-phase synthesis techniques have been developed for creating libraries of benzothiazole derivatives. researchgate.net For example, a bis-(2-nitro-4-carboxyphenyl) disulfide can be loaded onto a resin, followed by reduction of the nitro group and subsequent reactions to build a library of benzothiazole-containing compounds. researchgate.net

The utility of the benzothiazole scaffold in library design is further demonstrated by its use in creating libraries of 2,3-dihydro- wjahr.comresearchgate.net-benzothiazepine derivatives. researchgate.net The structural flexibility and diverse biological activities associated with the benzothiazole ring make it an attractive starting point for exploring chemical space. wjahr.com

A combinatorial approach was used to identify inhibitors of mPGES-1, starting from an aminobenzothiazole scaffold. researchgate.net This highlights the successful application of library design based on this chemical framework. The synthesis of benzothiazole and benzimidazole (B57391) libraries has also been achieved using a traceless aniline (B41778) linker, showcasing the versatility of synthetic methodologies. acs.org

Conformational Flexibility and Rigidity in Benzothiazole-Based Ligands

The conformational flexibility of a ligand is a critical factor in its ability to bind to a biological target. The benzothiazole ring system itself is largely planar and rigid. rjptonline.org However, the substituents attached to this core can introduce degrees of conformational freedom.

In more complex derivatives, such as 2-(2'-aminophenyl)benzothiazoles, the angle between the benzothiazole plane and the phenyl ring can vary depending on the substituents on the amino group. mdpi.com While some derivatives exhibit a nearly planar structure, others can have a torsion angle of up to 20°. mdpi.com This demonstrates that substitutions can significantly impact the conformational preferences of the molecule.

Molecular dynamics simulations are a powerful tool for exploring the dynamic behavior and conformational flexibility of ligand-protein complexes. wjahr.com Such simulations can provide detailed insights into how a benzothiazole derivative adapts its conformation upon binding to a target. A study on BACE-1 inhibitors used molecular dynamics to confirm that the binding of a benzothiazole ligand was favorable and did not cause major conformational changes in the protein. tandfonline.com The fusion of additional rings to the benzothiazole scaffold can also alter its spatial arrangement and conformational flexibility, leading to changes in biological activity. wjahr.com

Emerging Research Avenues and Methodological Advancements for 2 Methoxy 1,3 Benzothiazol 5 Amine

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of benzothiazole (B30560) derivatives, including those with methoxy (B1213986) and amine substitutions, has traditionally involved multi-step processes. researchgate.net However, recent research has focused on developing more efficient and environmentally friendly methods. These novel approaches aim to increase yields, reduce reaction times, and minimize the use of hazardous reagents and solvents, aligning with the principles of green chemistry. mdpi.com

Key advancements include:

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the synthesis of benzothiazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating methods. ijbpas.com For instance, the condensation of o-aminothiophenol with fatty acids to form 2-substituted benzothiazoles can be completed in minutes under microwave irradiation with a P4S10 catalyst. mdpi.com

One-Pot, Multi-Component Reactions (MCRs): MCRs offer a highly efficient route to complex molecules by combining three or more reactants in a single step. A notable example is a three-component reaction of benzothiazole, acetylenic esters, and hydroxyl aromatic compounds to produce 2-benzothiazole derivatives in high yields under solvent-free grinding conditions. nih.gov This method is simple, clean, and cost-effective. nih.gov

Green Catalysts and Solvents: There is a growing trend towards using reusable catalysts and environmentally benign solvents like water or glycerol (B35011). ijbpas.comorganic-chemistry.org Samarium triflate has been used as a reusable acid catalyst for the synthesis of benzoxazoles and benzothiazoles in an aqueous medium. organic-chemistry.org Similarly, glycerol has been employed as a green solvent in the microwave-assisted synthesis of 2-substituted benzothiazoles. ijbpas.com

Catalyst-Free and Additive-Free Methods: Innovative catalyst- and additive-free methods are being developed. One such approach involves a three-component, one-pot reaction of aromatic amines, aliphatic amines, and elemental sulfur, where DMSO acts as the oxidant, to synthesize 2-substituted benzothiazoles. acs.org

Interactive Data Table: Comparison of Synthetic Methodologies for Benzothiazole Derivatives

| Methodology | Key Features | Advantages | Example Reaction | Reference(s) |

|---|---|---|---|---|

| Conventional Condensation | Reaction of 2-aminobenzenethiol with carbonyls/carboxylic acids. | Well-established method. | Condensation of 2-aminobenzenethiol and aldehydes. | mdpi.com |

| Microwave-Assisted Synthesis | Uses microwave irradiation for heating. | Rapid, high yields, efficient. | Condensation of ortho-aminothiophenol with fatty acids. | mdpi.comijbpas.com |

| Multi-Component Reactions (MCRs) | Three or more reactants in one pot. | High atom economy, simple, efficient. | Benzothiazole + acetylenic esters + phenols (grinding). | nih.gov |

| Green Catalysis | Employs reusable catalysts and benign solvents (e.g., water). | Environmentally friendly, sustainable. | Synthesis using samarium triflate in aqueous medium. | organic-chemistry.org |

| Catalyst-Free Synthesis | Reaction proceeds without a catalyst, often using an oxidant. | Avoids catalyst cost and contamination. | Aromatic amines + aliphatic amines + sulfur in DMSO. | acs.org |

High-Throughput Synthesis and Screening Library Generation

To accelerate the discovery of new drug candidates and materials, high-throughput synthesis (HTS) and the generation of compound libraries are crucial. These techniques enable the rapid creation and evaluation of a large number of structurally related compounds.

Combinatorial Chemistry: Benzothiazole derivatives are well-suited for combinatorial library synthesis. wjahr.com Using techniques like parallel synthesis, multiple variations of the benzothiazole scaffold can be produced simultaneously in an array format. wjahr.com This allows for a systematic exploration of the chemical space around the core structure to identify compounds with desired properties. wjahr.com For example, a library of novel 1,2,3-triazole based benzothiazole-piperazine conjugates was designed and synthesized for anticancer screening. nih.gov

High-Throughput Screening (HTS): HTS has been instrumental in identifying bioactive benzothiazole compounds. In one instance, a phenotypic HTS of a 700,000-compound library identified over 1,000 compounds that inhibited the growth of Trypanosoma brucei, the parasite causing human African trypanosomiasis. nih.gov Among the hits were derivatives of 2-aryl-benzothiazol-5-amines, which became lead compounds for further optimization. nih.gov Similarly, cell-based high-throughput screening identified benzothiazole amide derivatives as activators of the TRPC6 ion channel. ijbpas.com

The generation of diverse libraries of benzothiazole derivatives, including variations at the 2-, 5-, and 6-positions, allows for comprehensive structure-activity relationship (SAR) studies, guiding the design of more potent and selective molecules. nih.govrsc.org

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by providing powerful tools for prediction, optimization, and discovery. researchgate.net

Reaction Prediction and Retrosynthesis: AI algorithms can predict the outcomes of chemical reactions with high accuracy and suggest optimal synthetic routes for target molecules (retrosynthesis). researchgate.netnih.gov For complex molecules like substituted benzothiazoles, these tools can analyze vast datasets of known reactions to propose novel and efficient pathways, potentially reducing the time and resources spent on empirical trial-and-error. nih.gov

Drug Discovery and Design: AI plays a significant role in identifying potential drug candidates. researchgate.net By analyzing large chemical and biological datasets, machine learning models, such as those used in quantitative structure-activity relationship (QSAR) studies, can predict the biological activity of new benzothiazole derivatives before they are even synthesized. researchgate.net This AI-guided discovery process helps in prioritizing the most promising compounds for synthesis and testing. researchgate.net The Machine Learning for Pharmaceutical Discovery and Synthesis (MLPDS) consortium is one example of a collaborative effort to integrate these data-driven tools into medicinal chemistry workflows. nih.gov

Catalyst and Materials Discovery: AI is also used to accelerate the discovery of new catalysts and materials. researchgate.net By learning the relationships between a material's structure and its properties, ML models can screen virtual libraries of compounds to identify candidates with desired characteristics, such as enhanced catalytic activity for benzothiazole synthesis.

Interactive Data Table: Applications of AI/ML in Benzothiazole Research

| AI/ML Application | Description | Potential Impact on Benzothiazole Research | Reference(s) |

|---|---|---|---|

| Computer-Aided Synthesis Planning (CASP) | Algorithms suggest synthetic pathways for a target molecule. | Accelerates the design of efficient synthesis routes for complex derivatives. | nih.gov |

| Reaction Outcome Prediction | Models predict the products and yields of a chemical reaction. | Reduces experimental failures and optimizes reaction conditions. | researchgate.netnih.gov |

| QSAR Modeling | Predicts biological activity based on chemical structure. | Prioritizes the synthesis of benzothiazole derivatives with high therapeutic potential. | researchgate.net |

| Virtual Screening | Computationally screens large compound libraries against a biological target. | Identifies potential hit compounds from virtual benzothiazole libraries for further study. | wjahr.com |

Advanced Spectroscopic Techniques for In-situ Reaction Monitoring

Understanding reaction kinetics and mechanisms is fundamental to optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring provide real-time data on the consumption of reactants and the formation of intermediates and products.

While specific literature on in-situ monitoring for 2-Methoxy-1,3-benzothiazol-5-amine synthesis is not prevalent, the characterization of benzothiazole derivatives is well-established using a suite of spectroscopic methods that form the basis for such advanced monitoring. researchgate.netmdpi.com These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the structure of synthesized benzothiazoles. nih.govmdpi.comhumanjournals.com In an in-situ setup, NMR can track changes in the concentration of specific species over time, providing detailed kinetic information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is valuable for identifying functional groups and is used to confirm the formation of the benzothiazole ring and its substituents. nih.govresearchgate.netmdpi.com Attenuated Total Reflectance (ATR)-FTIR probes can be directly inserted into a reaction vessel to monitor the progress of a reaction in real time.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the final products and intermediates. mdpi.com When coupled with a reaction interface, it can provide real-time analysis of the reaction mixture's composition.

These techniques, when applied in-situ, enable chemists to gain a deeper understanding of reaction mechanisms, identify transient intermediates, and rapidly optimize reaction conditions for improved yield and purity.

Multi-Scale Computational Approaches for Complex System Analysis